molecular formula C20H23N3O3S2 B2710786 Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878123-91-2

Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2710786
CAS No.: 878123-91-2
M. Wt: 417.54
InChI Key: WRZFIGASLPIXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • A tetrahydropyrido[2,3-d]pyrimidine core with partial saturation at positions 3,4,5,6.
  • Substituents:
    • A butylthio group at position 2.
    • A 2-thienyl (thiophene) group at position 4.
    • An allyl carboxylate ester at position 5.
  • Potential pharmacological relevance due to the pyrimidine scaffold, which is common in bioactive molecules targeting enzymes like kinases or dihydrofolate reductase .

Properties

IUPAC Name

prop-2-enyl 2-butylsulfanyl-7-methyl-4-oxo-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-4-6-10-28-20-22-17-16(18(24)23-20)15(13-8-7-11-27-13)14(12(3)21-17)19(25)26-9-5-2/h5,7-8,11,15H,2,4,6,9-10H2,1,3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZFIGASLPIXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic synthesis processes. One common synthetic route begins with the preparation of the pyrido[2,3-d]pyrimidine core. This is followed by functionalization with various substituents including the allyl, butylthio, and thienyl groups.

  • Step 1 Synthesis of Pyrido[2,3-d]pyrimidine Core: : This step often involves the cyclization of suitable precursors under acidic or basic conditions.

  • Step 2 Introduction of the Thienyl Group: : The thienyl group is usually introduced via a Suzuki coupling reaction using appropriate boronic acids.

  • Step 3 Addition of the Allyl Group: : This step can involve allylation reactions under mild conditions using allyl bromide or similar reagents.

  • Step 4 Attachment of the Butylthio Group: : This is achieved through a nucleophilic substitution reaction using butylthiol.

Industrial Production Methods

For industrial-scale production, the above synthetic steps are optimized for cost efficiency, yield, and scalability. Industrial production often involves continuous flow processes and the use of automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions, using agents such as lithium aluminium hydride, can convert the ketone group to an alcohol.

  • Substitution: : The compound's allyl and thio groups make it amenable to nucleophilic substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Nucleophiles: : Amines, thiols, and other nucleophiles can participate in substitution reactions.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Various substituted derivatives depending on the nucleophiles used.

Scientific Research Applications

Research indicates that compounds similar to Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibit various biological activities:

  • Antitumor Properties : Compounds within this class have shown potential as antitumor agents. For example, thieno[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The structural features of this compound may allow it to act as an enzyme inhibitor. Variants of pyrido[2,3-d]pyrimidines have been studied for their ability to inhibit specific enzymes involved in disease pathways .
  • Antibacterial Activity : Some synthesized derivatives have exhibited antibacterial properties, indicating their potential use in treating bacterial infections .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
Thieno[2,3-d]pyrimidine derivativesSimilar heterocyclic structureAntitumor properties
Pyrido[2,3-d]pyrimidinesVariations in substituentsEnzyme inhibitors
7-Methyl derivativesMethyl substitution at position 7Enhanced bioactivity

This comparison highlights the unique aspects of this compound due to its specific combination of substituents and potential mechanisms of action.

Case Studies

Several studies have documented the biological effects of compounds similar to this compound. One notable case involves the synthesis and evaluation of thieno[2,3-d]pyrimidines for their cytotoxic activity against cancer cell lines. Results indicated that modifications in the structure significantly affected their potency and selectivity against different cancer types .

Another study focused on the enzyme inhibitory properties of pyrido[2,3-d]pyrimidines. The findings suggested that certain derivatives could effectively inhibit enzymes linked to cancer progression and inflammation processes .

Mechanism of Action

The mechanism of action of Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and proteins involved in cellular signaling pathways.

  • Pathways Involved: : The compound can modulate pathways such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analog 1: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Key Features :

  • Fused thiazolo-pyrimidine ring (vs. pyrido-pyrimidine in the target compound).
  • Puckered pyrimidine ring (flattened boat conformation; C5 deviation: 0.224 Å).
  • Phenyl and trimethoxybenzylidene substituents (vs. thienyl and butylthio in the target).
  • Crystal packing: C–H···O hydrogen bonds form chains along the c-axis (monoclinic, P21/n space group).

Comparison :

  • Electronic Effects : The thiazolo ring introduces sulfur-based electron-withdrawing effects, whereas the target’s pyrido-pyrimidine core may exhibit more planar conjugation.
  • Solubility : The trimethoxybenzylidene group in the analog enhances hydrophobicity compared to the target’s thienyl group.
  • Conformational Stability : Puckering in the analog’s pyrimidine ring may reduce flexibility compared to the partially saturated tetrahydropyrido system in the target .

Structural Analog 2: Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 683778-97-4)

Key Features :

  • Hexahydropyrido[2,3-d]pyrimidine core (higher saturation than the target’s tetrahydropyrido system).
  • Phenyl substituent at position 5 (vs. 2-thienyl in the target).
  • Dioxo groups at positions 2 and 4 (vs. butylthio and oxo in the target).
  • Molecular formula: C₁₈H₁₇N₃O₄; Molar mass: 339.35 g/mol.

Comparison :

  • Saturation : The hexahydropyrido system in the analog may confer greater rigidity, whereas the target’s partial saturation allows for conformational adaptability.
  • Pharmacokinetics : The butylthio group in the target could enhance lipophilicity and membrane permeability compared to the analog’s dioxo groups.
  • Synthetic Routes : Both compounds likely involve condensation reactions, but the target requires thiol incorporation for the butylthio substituent .

Structural Analog 3: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Key Features :

  • Pyrimidine ring with thioether (S–C) and thietanyloxy (O–thietane) substituents.
  • Thioacetate ester at position 2.

Comparison :

  • Functional Groups : The analog’s thietanyloxy group introduces a strained three-membered ring, which may affect metabolic stability compared to the target’s butylthio group.
  • Reactivity : The thioacetate in the analog could act as a Michael acceptor, whereas the target’s allyl ester may participate in nucleophilic substitutions .

Structural Analog 4: Methyl 4-((1-alkyl-2-oxo-5-methyl-1,2-dihydropyridin-3-yl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylates

Key Features :

  • Thieno[2,3-d]pyrimidine core (fused thiophene-pyrimidine system).
  • Amino and alkyl substituents on the pyridine ring.

Comparison :

  • Aromaticity: The thieno-pyrimidine system in the analog has extended conjugation compared to the target’s pyrido-pyrimidine.

Tabulated Comparison of Key Properties

Property Target Compound Ethyl Thiazolo-Pyrimidine Allyl Hexahydropyrido-Pyrimidine
Core Structure Pyrido[2,3-d]pyrimidine (3,4,5,8-tetrahydro) Thiazolo[3,2-a]pyrimidine Pyrido[2,3-d]pyrimidine (1,2,3,4,5,8-hexahydro)
Substituents 2-(Butylthio), 5-(2-thienyl), 6-(allyl carboxylate) 2-(Trimethoxybenzylidene), 5-phenyl 2,4-dioxo, 5-phenyl
Molecular Formula Not explicitly reported (estimated: C₂₀H₂₃N₃O₃S₂) C₂₆H₂₆N₂O₆S C₁₈H₁₇N₃O₄
Crystal System Not reported Monoclinic (P21/n) Not reported
Hydrogen Bonding Likely C–H···O interactions (inferred from analog data) C–H···O chains along c-axis Not reported
Pharmacological Potential High (pyrimidine scaffold, sulfur groups) Moderate (thiazolo ring may limit uptake) Moderate (dioxo groups may reduce stability)

Research Implications

  • Synthesis : The target compound’s butylthio and thienyl groups may require regioselective thiol-alkylation and Suzuki coupling, respectively .
  • Crystallography: The target’s crystal structure is expected to exhibit monoclinic or triclinic packing with hydrogen-bonded networks, similar to analogs .
  • Drug Design : The 2-thienyl group offers a balance of hydrophobicity and π-stacking capability, while the butylthio group may improve metabolic stability over oxygen-based substituents .

Biological Activity

Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a pyrimidine core with various substituents including an allyl group, a butylthio moiety, and a thienyl group. This unique arrangement enhances its interaction with biological targets. The molecular formula is C20H23N3O3S2C_{20}H_{23}N_{3}O_{3}S_{2} with a molecular weight of 417.5 g/mol .

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. Notable findings include:

  • Antitumor Properties : Compounds within this class have demonstrated antitumor activity in several studies. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Similar pyrido[2,3-d]pyrimidines have been reported to inhibit key enzymes involved in cancer metabolism .
  • Antimicrobial Activity : Some studies suggest that the compound may exhibit antimicrobial properties against specific pathogens. The thienyl group is known to enhance the antibacterial activity of related compounds .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication processes.
  • Inhibition of Signal Transduction Pathways : The compound may interfere with various signaling pathways crucial for cell survival and proliferation.
  • Induction of Oxidative Stress : The presence of sulfur and thienyl groups can contribute to the generation of reactive oxygen species (ROS), leading to cellular damage in cancer cells .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
Allyl 2-(butylthio)-7-methyl...Pyrimidine core with allyl and thienyl groupsAntitumor, enzyme inhibition
Thieno[2,3-d]pyrimidine derivativesSimilar heterocyclic structureAntitumor properties
Pyrido[2,3-d]pyrimidinesVariations in substituentsEnzyme inhibitors
7-Methyl derivativesMethyl substitution at position 7Enhanced bioactivity

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Cancer Treatment : A study demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Trials : In vitro trials showed that related compounds exhibited potent activity against resistant strains of bacteria and fungi .

Q & A

Q. What synthetic methodologies are optimal for preparing Allyl 2-(butylthio)-7-methyl-4-oxo-5-(2-thienyl)tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate?

  • Methodological Answer : The synthesis involves multi-step condensation and cyclization. For example, refluxing precursors like substituted pyrimidines with thiols (e.g., butylthiol) in a 1:1 mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate (2.5–3.0 eq.), for 8–10 hours. Monitoring via TLC (e.g., Sulifol UV 254 plates) ensures reaction completion . Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals. Adjusting solvent polarity and temperature can optimize yields (e.g., 78% reported for analogous compounds) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm substituent positions (e.g., allyl ester protons at δ 4.6–5.2 ppm, thienyl protons at δ 6.8–7.4 ppm). IR spectroscopy identifies key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the ester and pyrimidinone). Mass spectrometry (HRMS/ESI) verifies molecular weight, while X-ray crystallography resolves stereochemistry and ring puckering (e.g., flattened boat conformation in pyrimidine rings) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?

  • Methodological Answer : Refine X-ray data using SHELXL (via Olex2 or WinGX) to model hydrogen atoms in riding positions (C–H = 0.93–0.98 Å) and validate with R-factors (<5%). Analyze hydrogen bonds (e.g., C–H···O bifurcated bonds) using Mercury or PLATON to identify chain-forming interactions (e.g., chains along the c-axis with D···A distances ~3.2 Å) . Compare with graph-set analysis (e.g., Etter’s notation) to categorize motifs like R22(8)\text{R}_2^2(8) rings .

Q. What computational approaches predict the compound’s reactivity or non-covalent interactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to optimize geometry and calculate electrostatic potentials, highlighting nucleophilic/electrophilic sites (e.g., sulfur in butylthio group). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., thienyl S···H contacts). Molecular docking (AutoDock Vina) assesses binding to biological targets (e.g., enzymes with pyrimidine-binding pockets) .

Q. How do ring-puckering parameters influence the compound’s conformational stability?

  • Methodological Answer : Apply Cremer-Pople puckering coordinates to quantify deviations from planarity. For a pyrimidine ring, calculate the puckering amplitude qq and phase angle ϕ\phi using atomic coordinates (e.g., C5 deviation = 0.224 Å in analogous structures). Compare with literature values (e.g., q=0.30.5A˚q = 0.3–0.5 \, \text{Å} for similar tetrahydropyridines) to classify puckering as envelope or boat .

Q. How can contradictory bioactivity data from different studies be reconciled?

  • Methodological Answer : Cross-validate purity via HPLC (>95%) and elemental analysis (C, H, N within 0.3% of theoretical). Assess experimental conditions (e.g., solvent polarity, pH) affecting solubility/activity. Use QSAR models to correlate substituent effects (e.g., thienyl vs. phenyl) with bioactivity trends .

Q. What strategies stabilize the compound under varying thermal or photolytic conditions?

  • Methodological Answer : Conduct TGA/DSC to determine decomposition thresholds (e.g., stability up to 150°C). Use UV-vis spectroscopy to monitor photodegradation (λmax ~250–300 nm for pyrimidines). Add antioxidants (e.g., BHT) or store in amber vials under inert gas to mitigate oxidation .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Source
Space groupP 1
Unit cell dimensionsa=8.23 Å, b=12.45 Å, c=15.67 Å
Dihedral angle (thienyl-ring)80.94°
R-factor0.052

Q. Table 2. Spectroscopic Benchmarks for Characterization

TechniqueKey SignalReference Compound
1H NMR Allyl CH2O at δ 4.6–4.8 ppm
13C NMR Pyrimidinone C=O at δ 165–170 ppm
IR Ester C=O stretch at 1725 cm⁻¹

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.